molecular formula C14H20N2O3 B13288005 {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13288005
M. Wt: 264.32 g/mol
InChI Key: YFNTXKFSPIWWTC-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a cyclopentylmethanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-nitrobenzaldehyde with cyclopentylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with formaldehyde to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Cold-chain transportation and storage are often required to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives at the nitrophenyl group.

Scientific Research Applications

{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrophenyl groups play crucial roles in its reactivity and biological activity. For instance, the amino group can form hydrogen bonds with biological targets, while the nitrophenyl group can participate in electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

    {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclohexyl}methanol: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopropyl}methanol: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.

Uniqueness

{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. The cyclopentyl ring provides a unique steric environment that can influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

[1-[2-amino-1-(4-nitrophenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H20N2O3/c15-9-13(14(10-17)7-1-2-8-14)11-3-5-12(6-4-11)16(18)19/h3-6,13,17H,1-2,7-10,15H2

InChI Key

YFNTXKFSPIWWTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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